ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH
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Overview
Description
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is a synthetic peptide known for its application as a fluorogenic substrate in biochemical assays. This compound is particularly used for studying the activity of Asp-specific proteases, such as those from Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .
Mechanism of Action
- The primary targets of ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH are Asp-specific proteases . These enzymes include endoproteinase AspN from Staphylococcus aureus, Bacillus licheniformis, and Streptomyces griseus .
Target of Action
Mode of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Coupling Reactions: Using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) to activate the carboxyl group of the incoming amino acid.
Deprotection Steps: Removing the protecting groups from the amino acids, often using TFA (trifluoroacetic acid).
Cleavage from Resin: The final peptide is cleaved from the resin using a strong acid like TFA, which also removes side-chain protecting groups
Industrial Production Methods
Industrial production of this peptide follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to enhance efficiency and reproducibility. The process is optimized to ensure high purity and yield, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH can undergo various chemical reactions, including:
Oxidation: The nitro group on the tyrosine residue can be reduced to an amino group under specific conditions.
Hydrolysis: The peptide bonds can be hydrolyzed by proteases, leading to the breakdown of the peptide into smaller fragments
Common Reagents and Conditions
Oxidation: Reagents like sodium dithionite can be used for the reduction of the nitro group.
Hydrolysis: Enzymatic hydrolysis is typically carried out using specific proteases under physiological conditions (pH 7.4, 37°C).
Major Products Formed
Oxidation: Reduction of the nitro group results in the formation of an amino-tyrosine derivative.
Hydrolysis: The peptide is cleaved into smaller peptides or amino acids, depending on the specificity of the protease used
Scientific Research Applications
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is widely used in scientific research for:
Biochemical Assays: As a fluorogenic substrate, it is used to measure the activity of Asp-specific proteases.
Drug Development: It helps in screening potential inhibitors of proteases, which are targets for various therapeutic interventions.
Molecular Biology: Used in studies involving protein-protein interactions and enzyme kinetics
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoyl-Ala-Phe-Ala-Phe-Asp-Val-Phe-Tyr(NO2)-Asp: Another fluorogenic substrate with a similar sequence but different fluorophore and quencher.
Z-Phe-Ala-OH: A simpler peptide substrate used in similar assays.
Uniqueness
ABZ-ALA-PHE-ALA-PHE-ASP-VAL-PHE-3-NITRO-TYR-ASP-OH is unique due to its specific sequence and the presence of both a fluorophore and a quencher, making it highly sensitive for detecting protease activity. Its design allows for precise measurement of enzyme kinetics and inhibitor screening .
Properties
CAS No. |
143147-74-4 |
---|---|
Molecular Formula |
C62H71N11O18 |
Molecular Weight |
1258.309 |
InChI |
InChI=1S/C62H71N11O18/c1-33(2)52(61(87)70-44(28-38-20-12-7-13-21-38)58(84)68-45(59(85)71-47(62(88)89)32-51(77)78)29-39-24-25-49(74)48(30-39)73(90)91)72-60(86)46(31-50(75)76)69-57(83)43(27-37-18-10-6-11-19-37)67-54(80)35(4)65-56(82)42(26-36-16-8-5-9-17-36)66-53(79)34(3)64-55(81)40-22-14-15-23-41(40)63/h5-25,30,33-35,42-47,52,74H,26-29,31-32,63H2,1-4H3,(H,64,81)(H,65,82)(H,66,79)(H,67,80)(H,68,84)(H,69,83)(H,70,87)(H,71,85)(H,72,86)(H,75,76)(H,77,78)(H,88,89)/t34-,35-,42-,43-,44-,45-,46-,47-,52-/m0/s1 |
InChI Key |
PFEQHJCFRHQYSA-PTADSWQXSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C)NC(=O)C5=CC=CC=C5N |
Origin of Product |
United States |
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